4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenoxy group that contains nitro and trifluoromethyl substituents, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method includes the nitration of 4-(trifluoromethyl)phenol to obtain 2-nitro-4-(trifluoromethyl)phenol . This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-Amino-4-(trifluoromethyl)phenoxy]piperidine hydrochloride, while substitution reactions can introduce various functional groups to the phenoxy ring .
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, making it a potential candidate for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: A precursor in the synthesis of the target compound.
4-Hydroxy-3-nitrobenzotrifluoride: Another compound with similar structural features.
4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its applications in medicine.
Uniqueness
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride stands out due to its combination of a piperidine ring with a phenoxy group containing both nitro and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3.ClH/c13-12(14,15)8-1-2-11(10(7-8)17(18)19)20-9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAIMRJXSQGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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